molecular formula C20H18N4O2 B2355345 N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide CAS No. 2309591-37-3

N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide

Cat. No.: B2355345
CAS No.: 2309591-37-3
M. Wt: 346.39
InChI Key: BECVCMUMUKZXTC-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-4-acetamidobenzamide is a complex organic compound that features a bipyridine moiety linked to an acetamidobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-acetamidobenzamide typically involves the coupling of a bipyridine derivative with an acetamidobenzamide precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are performed under inert conditions, often in the presence of a base and a suitable solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-4-acetamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-acetamidobenzamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing enzymatic activity and cellular processes. Additionally, the acetamidobenzamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-4-acetamidobenzamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

4-acetamido-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14(25)24-19-6-4-16(5-7-19)20(26)23-11-15-9-18(13-22-10-15)17-3-2-8-21-12-17/h2-10,12-13H,11H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECVCMUMUKZXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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